molecular formula C16H21NOS2 B14175715 3,3-Bis(methylsulfanyl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one CAS No. 914675-07-3

3,3-Bis(methylsulfanyl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one

Cat. No.: B14175715
CAS No.: 914675-07-3
M. Wt: 307.5 g/mol
InChI Key: ZKUXZVQRAGYGKE-UHFFFAOYSA-N
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Description

3,3-Bis(methylsulfanyl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one is an organic compound that features a combination of sulfanyl groups, a piperidinyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Bis(methylsulfanyl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one typically involves the following steps:

    Formation of the enone structure: This can be achieved through an aldol condensation reaction between an appropriate ketone and aldehyde.

    Introduction of the piperidinyl group: This step may involve nucleophilic substitution or addition reactions.

    Addition of methylsulfanyl groups: This can be done using thiol reagents under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl groups can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The enone structure can be reduced to form the corresponding alcohol.

    Substitution: The piperidinyl group can participate in substitution reactions, potentially introducing other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.

    Materials Science: Potential use in the development of new materials with unique properties.

Biology and Medicine

    Biological Studies: May be used as a probe or reagent in biochemical assays.

Industry

    Chemical Manufacturing: Use as an intermediate in the synthesis of other complex molecules.

    Material Production:

Mechanism of Action

The mechanism of action of 3,3-Bis(methylsulfanyl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one would depend on its specific application. For example, in a biological context, it may interact with specific enzymes or receptors, modulating their activity. In a chemical context, it may act as a catalyst or reactant, facilitating specific reactions.

Comparison with Similar Compounds

Similar Compounds

    3,3-Bis(methylsulfanyl)-1-phenylprop-2-en-1-one: Lacks the piperidinyl group.

    1-[4-(Piperidin-1-yl)phenyl]prop-2-en-1-one: Lacks the sulfanyl groups.

Uniqueness

The presence of both sulfanyl groups and a piperidinyl group in 3,3-Bis(methylsulfanyl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one makes it unique, potentially offering a combination of properties not found in similar compounds. This could result in unique reactivity, biological activity, or material properties.

Properties

CAS No.

914675-07-3

Molecular Formula

C16H21NOS2

Molecular Weight

307.5 g/mol

IUPAC Name

3,3-bis(methylsulfanyl)-1-(4-piperidin-1-ylphenyl)prop-2-en-1-one

InChI

InChI=1S/C16H21NOS2/c1-19-16(20-2)12-15(18)13-6-8-14(9-7-13)17-10-4-3-5-11-17/h6-9,12H,3-5,10-11H2,1-2H3

InChI Key

ZKUXZVQRAGYGKE-UHFFFAOYSA-N

Canonical SMILES

CSC(=CC(=O)C1=CC=C(C=C1)N2CCCCC2)SC

Origin of Product

United States

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